molecular formula C20H29FO2 B153017 20-Fluoromibolerone CAS No. 133083-42-8

20-Fluoromibolerone

Cat. No. B153017
M. Wt: 319.4 g/mol
InChI Key: RIUMYCCCNLGPAG-OYXLNOHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Fluoromibolerone (20-FM) is a synthetic steroid hormone that has been developed for scientific research purposes. It is a potent androgen receptor agonist that has been shown to have significant effects on the body's biochemical and physiological processes.

Mechanism Of Action

20-Fluoromibolerone works by binding to and activating the androgen receptor, which is a transcription factor that regulates the expression of genes involved in various physiological processes. Once bound to the receptor, 20-Fluoromibolerone induces a conformational change that allows it to interact with coactivator proteins, leading to the activation of gene transcription.

Biochemical And Physiological Effects

The biochemical and physiological effects of 20-Fluoromibolerone are similar to those of other androgen receptor agonists. It has been shown to increase muscle mass and strength, promote bone growth, and enhance sexual function. 20-Fluoromibolerone has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 20-Fluoromibolerone in lab experiments is its potency. It has been shown to be more potent than other androgen receptor agonists, which means that lower doses can be used to achieve the same effects. However, one limitation of 20-Fluoromibolerone is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the use of 20-Fluoromibolerone in scientific research. One area of interest is the development of new drugs for the treatment of androgen-related disorders. Another area of interest is the study of the role of androgens in aging and age-related diseases. Additionally, 20-Fluoromibolerone may have applications in the development of new performance-enhancing drugs for athletes.
Conclusion
In conclusion, 20-Fluoromibolerone is a potent androgen receptor agonist that has been extensively used in scientific research. It has a complex synthesis method and has been shown to have significant effects on the body's biochemical and physiological processes. 20-Fluoromibolerone has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 20-Fluoromibolerone involves several steps, including the coupling of a fluorinated steroid with a boronic acid derivative. The resulting intermediate is then subjected to a series of reactions to produce the final product. The synthesis of 20-Fluoromibolerone is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

20-Fluoromibolerone has been used extensively in scientific research, particularly in the study of androgen receptor signaling. It has been shown to have potent androgenic activity, which makes it an ideal tool for investigating the role of androgens in various physiological processes. 20-Fluoromibolerone has also been used in the development of new drugs for the treatment of androgen-related disorders such as prostate cancer and hypogonadism.

properties

CAS RN

133083-42-8

Product Name

20-Fluoromibolerone

Molecular Formula

C20H29FO2

Molecular Weight

319.4 g/mol

IUPAC Name

(7R,8R,9S,10R,13S,14S,17S)-17-((18F)fluoranylmethyl)-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H29FO2/c1-12-9-13-10-14(22)3-4-15(13)16-5-7-19(2)17(18(12)16)6-8-20(19,23)11-21/h10,12,15-18,23H,3-9,11H2,1-2H3/t12-,15+,16-,17+,18-,19+,20-/m1/s1/i21-1

InChI Key

RIUMYCCCNLGPAG-OYXLNOHGSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C[18F])O

SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(CF)O

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(CF)O

synonyms

20-fluoromibolerone
F-Mi

Origin of Product

United States

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